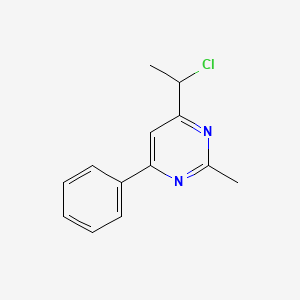![molecular formula C15H20O2 B14407081 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde CAS No. 81784-18-1](/img/structure/B14407081.png)
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde is an organic compound with the molecular formula C15H20O2 It is characterized by a benzaldehyde core substituted with a hydroxy group and a trimethylcyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution reactions, where phenol is reacted with chloroform in the presence of a base to yield hydroxybenzaldehyde.
Attachment of the Trimethylcyclopentyl Group: The trimethylcyclopentyl group can be attached through Friedel-Crafts alkylation, where cyclopentyl derivatives are reacted with the benzaldehyde core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases.
Major Products
Oxidation: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzoic acid.
Reduction: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the trimethylcyclopentyl group.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group in a different position.
4-Hydroxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of the trimethylcyclopentyl group.
Eigenschaften
CAS-Nummer |
81784-18-1 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-4-8-15(14,3)12-9-11(10-16)5-6-13(12)17/h5-6,9-10,17H,4,7-8H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
SCCIHFJBMVJTLP-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@@]1(CCCC1(C)C)C2=C(C=CC(=C2)C=O)O |
Kanonische SMILES |
CC1(CCCC1(C)C2=C(C=CC(=C2)C=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)

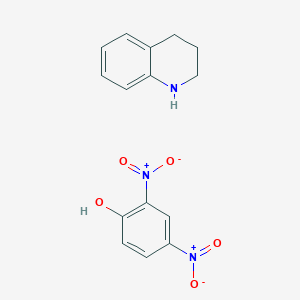
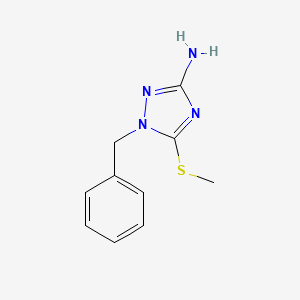
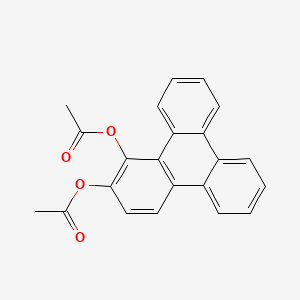

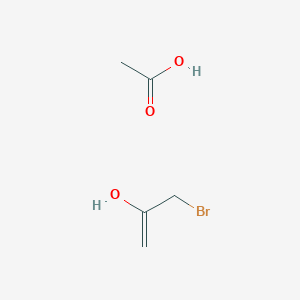

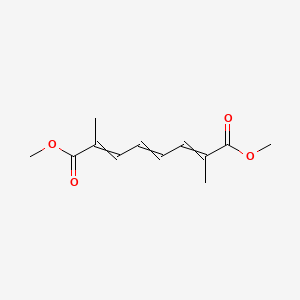
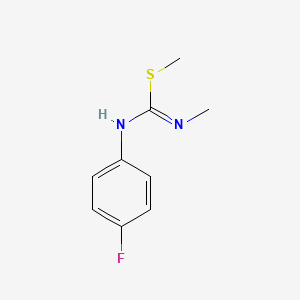
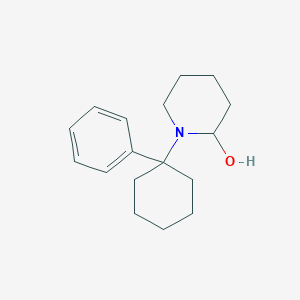
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
